Gentamicin B
Overview
Description
BETAMICIN is an aminoglycoside antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against gram-negative bacteria and is used in various medical applications to treat severe infections. BETAMICIN works by inhibiting bacterial protein synthesis, making it a valuable tool in combating bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BETAMICIN involves complex chemical reactions. One common method includes the fermentation process using the bacterium Micromonospora purpurea. The fermentation broth is then subjected to various purification steps to isolate BETAMICIN. The compound is further refined through crystallization and other chemical processes to achieve the desired purity .
Industrial Production Methods
Industrial production of BETAMICIN typically involves large-scale fermentation. The process begins with the cultivation of Micromonospora purpurea in a nutrient-rich medium. After sufficient growth, the fermentation broth is harvested, and BETAMICIN is extracted using solvent extraction techniques. The crude extract undergoes multiple purification steps, including ion-exchange chromatography and crystallization, to produce high-purity BETAMICIN suitable for medical use .
Chemical Reactions Analysis
Types of Reactions
BETAMICIN undergoes various chemical reactions, including:
Oxidation: BETAMICIN can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in BETAMICIN.
Substitution: BETAMICIN can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving BETAMICIN include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BETAMICIN can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound with altered functional groups .
Scientific Research Applications
BETAMICIN has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying aminoglycoside antibiotics and their chemical properties.
Biology: Employed in research on bacterial resistance mechanisms and protein synthesis inhibition.
Medicine: Utilized in the treatment of severe bacterial infections, particularly those caused by gram-negative bacteria.
Industry: Applied in the development of new antibiotics and antimicrobial agents
Mechanism of Action
BETAMICIN exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the ribosome’s ability to accurately read messenger RNA (mRNA), leading to the production of defective proteins. The disruption of protein synthesis ultimately results in bacterial cell death. BETAMICIN’s primary molecular targets are the ribosomal RNA and associated proteins within the bacterial ribosome .
Comparison with Similar Compounds
Similar Compounds
BETAMICIN is similar to other aminoglycoside antibiotics, such as:
- Gentamicin
- Tobramycin
- Amikacin
- Neomycin
Uniqueness
BETAMICIN stands out due to its specific spectrum of activity and its effectiveness against certain resistant bacterial strains. Compared to other aminoglycosides, BETAMICIN may have unique pharmacokinetic properties and a distinct side effect profile, making it a valuable option in specific clinical scenarios .
Biological Activity
Gentamicin B (GB) is an aminoglycoside antibiotic derived from the bacterium Micromonospora purpurea. It is primarily used to treat infections caused by Gram-negative bacteria. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, resistance patterns, and clinical implications through various studies and data.
Pharmacological Properties
Mechanism of Action
This compound functions by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis. This action disrupts the translation process, leading to the production of nonfunctional proteins and ultimately bacterial cell death. The binding affinity and efficacy can vary based on the bacterial strain and environmental conditions.
Pharmacokinetics
The pharmacokinetics of this compound are crucial for understanding its therapeutic use. Studies indicate that the maximum concentration () to minimum inhibitory concentration () ratio is a key pharmacodynamic index linked to its efficacy. For optimal clinical outcomes, a ratio of 8-10 is recommended .
Table 1: Biological Activity of this compound
Case Studies
-
Neonatal Sepsis Treatment
A case study involving a 2-month-old boy with group B streptococcal meningitis demonstrated the effectiveness of combination therapy using ampicillin and gentamicin. The therapy resulted in significant clinical improvement, highlighting gentamicin's role in treating severe infections in vulnerable populations . -
Antibiotic Resistance Surveillance
A report identified a strain of Streptococcus agalactiae resistant to gentamicin, underscoring the importance of continuous surveillance for antibiotic resistance among significant pathogens. This strain was resistant to aminoglycosides but remained susceptible to penicillin .
Research Findings
Recent research has focused on elucidating the biosynthetic pathways of this compound, revealing several intermediates that exhibit promising biological activities. Notably, compounds such as 2′-deamino-2′-hydroxy-GA2 have shown reduced nephrotoxicity while maintaining similar activity levels as gentamicin in ex vivo models .
Additionally, studies have explored the structural and functional basis of enzymes involved in gentamicin biosynthesis, such as GenB2, which contributes to the formation of biologically active derivatives .
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N4O10/c1-19(29)5-30-17(13(28)16(19)23-2)32-14-6(21)3-7(22)15(12(14)27)33-18-11(26)10(25)9(24)8(4-20)31-18/h6-18,23-29H,3-5,20-22H2,1-2H3/t6-,7+,8-,9-,10+,11-,12-,13-,14+,15-,16-,17-,18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRAMPXHWHSKQB-GGEUKFTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36889-16-4 (gentamicin B1), 43169-50-2 (sulfate) | |
Record name | Betamicin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID101043341 | |
Record name | Betamicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101043341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36889-15-3 | |
Record name | Gentamicin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36889-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Betamicin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Betamicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101043341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BETAMICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67W9DGG4C7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.